Product packaging for Cyclohex-2,5-dienecarbonyl-CoA(Cat. No.:)

Cyclohex-2,5-dienecarbonyl-CoA

Cat. No.: B1242883
M. Wt: 873.7 g/mol
InChI Key: GHVYLQATKJQWLV-TYHXJLICSA-N
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Description

Cyclohexa-2,5-diene-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexa-2,5-diene-1-carboxylic acid. It is functionally related to a coenzyme A.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42N7O17P3S B1242883 Cyclohex-2,5-dienecarbonyl-CoA

Properties

Molecular Formula

C28H42N7O17P3S

Molecular Weight

873.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-2,5-diene-1-carbothioate

InChI

InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h4-7,14-17,20-22,26,37-38H,3,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

GHVYLQATKJQWLV-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4C=CCC=C4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C=CCC=C4)O

Origin of Product

United States

Nomenclature and Biochemical Context

Systematic Nomenclature and Common Usage in Literature

Derivation and Structural Description within Biological Systems

Cyclohexa-2,5-diene-1-carbonyl-CoA is an acyl-CoA thioester. nih.govebi.ac.uk Its structure consists of a cyclohexa-2,5-diene ring attached to a carbonyl group, which is in turn linked to coenzyme A (CoA) via a high-energy thioester bond. The systematic IUPAC name for the core molecule is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-2,5-diene-1-carbothioate. nih.gov In biochemical literature, it is commonly referred to by the less cumbersome name cyclohexa-2,5-diene-1-carbonyl-CoA or simply as a dienoyl-CoA intermediate. nih.gov

This compound is not typically found free in nature but exists as a transient intermediate within specific metabolic pathways in microorganisms. oup.comresearchgate.net It is formed from the formal condensation of the carboxy group of cyclohexa-2,5-diene-1-carboxylic acid with the thiol group of coenzyme A. nih.govebi.ac.uk

Equivalence and Distinctions: "Cyclohexa-2,5-diene-1-carbonyl-CoA" vs. "Cyclohexa-1,5-diene-1-carbonyl-CoA" (Dienoyl-CoA)

The distinction between cyclohexa-2,5-diene-1-carbonyl-CoA and its isomer, cyclohexa-1,5-diene-1-carbonyl-CoA, is critical to understanding their respective roles in microbial metabolism. Both are often generally referred to as "dienoyl-CoA" in the literature, which can create ambiguity. The key difference lies in the position of the double bonds within the six-carbon ring relative to the carbonyl-CoA group.

Cyclohexa-1,5-diene-1-carbonyl-CoA : In this isomer, one double bond is located between carbons 1 and 2 (conjugated with the carbonyl group), and the second is between carbons 5 and 6. This is the direct product of the ATP-dependent reduction of benzoyl-CoA by benzoyl-CoA reductase in facultative anaerobes like Thauera aromatica. oup.comoup.comnih.govasm.org

Cyclohexa-2,5-diene-1-carbonyl-CoA : Here, the double bonds are located between carbons 2 and 3, and carbons 5 and 6. This isomer is not the direct product of the initial benzoyl-CoA reduction.

In many characterized pathways, cyclohexa-1,5-diene-1-carbonyl-CoA is the key intermediate that is subsequently hydrated. For instance, the enzyme cyclohexa-1,5-dienecarbonyl-CoA hydratase, found in Thauera aromatica, specifically acts on the 1,5-isomer to produce 6-hydroxycyclohex-1-enecarbonyl-CoA. nih.govnih.govwikipedia.org While the 1,5-isomer is well-established as the primary product of benzoyl-CoA reductase in many facultative anaerobes, the precise role and enzymatic generation of the 2,5-isomer are less commonly detailed, suggesting it may be a less frequent or pathway-specific intermediate. The potential for isomerization between these forms exists, analogous to the action of dienoyl-CoA isomerases in fatty acid metabolism, but specific enzymes catalyzing the interconversion between these two cyclic dienoyl-CoAs are not as extensively characterized.

Functional Classification as an Acyl-CoA Thioester

Cyclohexa-2,5-diene-1-carbonyl-CoA is functionally classified as an acyl-CoA thioester. nih.govebi.ac.uk This classification is based on the high-energy thioester bond (C-S-CoA) that links the cyclohexa-2,5-diene-1-carbonyl moiety to Coenzyme A (CoA).

The key features of this functional class are:

Activation of the Acyl Group : The thioester bond makes the carbonyl carbon highly electrophilic and activates the acyl group for nucleophilic attack. This is a common strategy in metabolism to prepare otherwise stable carboxylates for reaction.

High Energy Bond : The hydrolysis of the thioester bond is thermodynamically favorable, releasing a significant amount of free energy. This energy can be used to drive subsequent, less favorable reactions in a metabolic pathway.

Metabolic Handle : The large CoA molecule serves as a "handle," allowing enzymes of a specific pathway to recognize and bind their substrates with high specificity.

In the context of anaerobic degradation pathways, the formation of the CoA thioester is a crucial first step, activating the stable aromatic ring of compounds like benzoate (B1203000) for the energetically demanding process of dearomatization and subsequent ring cleavage. nih.govnih.gov

Central Role in Microbial Metabolism of Cyclic Compounds

Cyclohexa-2,5-diene-1-carbonyl-CoA, and more prominently its isomer cyclohexa-1,5-diene-1-carbonyl-CoA, are central intermediates in the anaerobic metabolism of a wide variety of aromatic and alicyclic compounds. oup.comresearchgate.net These pathways are vital for the biogeochemical cycling of carbon in anoxic environments.

The primary pathway where these intermediates are found is the benzoyl-CoA degradation pathway . oup.comnih.govnih.gov Many aromatic pollutants and natural products (e.g., benzoate, toluene, phenol) are first converted to the central intermediate, benzoyl-CoA. oup.comoup.com This benzoyl-CoA is then dearomatized, a key step that breaks the aromatic stability.

In facultative anaerobes (like the denitrifying bacterium Thauera aromatica), benzoyl-CoA is reduced by an ATP-dependent benzoyl-CoA reductase to form cyclohexa-1,5-diene-1-carbonyl-CoA. asm.orgnih.govresearchgate.net

In strict anaerobes (like the iron-reducing Geobacter metallireducens and fermenting Syntrophus aciditrophicus), a different, ATP-independent benzoyl-CoA reductase is thought to produce the same dienoyl-CoA intermediate. nih.govnih.gov

From this dienoyl-CoA stage, the molecule undergoes a series of β-oxidation-like reactions, including hydration, dehydrogenation, and hydrolytic ring cleavage, ultimately breaking down the cyclic structure into aliphatic acyl-CoA molecules (like 3-hydroxypimelyl-CoA) that can enter central metabolism. oup.comnih.gov The pathway also extends to the degradation of alicyclic compounds like cyclohexane (B81311) carboxylic acid, which can be dehydrogenated to form dienoyl-CoA intermediates, linking its metabolism directly to the benzoyl-CoA pathway. asm.orgresearchgate.net

Compound Names Mentioned

Metabolic Pathways Involving Cyclohexa 2,5 Diene 1 Carbonyl Coa

The primary metabolic role of cyclohexa-2,5-diene-1-carbonyl-CoA is within the anaerobic degradation pathway of aromatic compounds, most notably in the breakdown of benzoate (B1203000).

Benzoate Degradation Pathway via CoA Ligation

The anaerobic degradation of benzoate, a common environmental pollutant and a central intermediate in the breakdown of many aromatic compounds, proceeds through its activation to benzoyl-CoA. frontiersin.org This thioesterification is a prerequisite for the subsequent reductive attack on the aromatic ring. frontiersin.org The resulting benzoyl-CoA is then channeled into a specialized degradation pathway where the key dearomatization event occurs. nih.govasm.orgasm.orgresearchgate.net

The conversion of benzoyl-CoA to cyclohexa-2,5-diene-1-carbonyl-CoA is the central dearomatizing reaction in the anaerobic benzoate degradation pathway. nih.govasm.orgasm.orgresearchgate.netresearchgate.netnih.govresearchgate.net This reduction is catalyzed by a class of enzymes known as benzoyl-CoA reductases. researchgate.netnih.gov These enzymes overcome the significant resonance energy of the benzene (B151609) ring to produce the cyclic diene. nih.gov The product of this two-electron reduction is specifically cyclohexa-1,5-diene-1-carbonyl-CoA, also referred to as a dienoyl-CoA. nih.govasm.orgasm.orgresearchgate.netresearchgate.netnih.gov

Following its formation, cyclohexa-1,5-diene-1-carbonyl-CoA undergoes a series of enzymatic transformations leading to the opening of the cyclic ring. nih.govasm.orgnih.gov The initial step is the hydration of one of the double bonds, a reaction catalyzed by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (also known as dienoyl-CoA hydratase). nih.govasm.orgnih.govwikipedia.orgnih.gov This yields 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.govasm.orgnih.gov

Subsequent reactions involve an alcohol dehydrogenase and a hydrolase, which ultimately lead to the cleavage of the ring, forming an aliphatic dicarboxylic acid derivative, 3-hydroxypimelyl-CoA. nih.govresearchgate.netnih.gov This molecule is then further metabolized through a series of β-oxidation-like reactions, eventually yielding acetyl-CoA, which can enter central metabolic pathways. nih.gov

While the core pathway of benzoyl-CoA degradation via cyclohexa-1,5-diene-1-carbonyl-CoA is conserved, variations exist in the initial dearomatization step, particularly concerning the energy requirement. nih.govnih.gov Two distinct types of benzoyl-CoA reductases have been identified in different anaerobic microorganisms. nih.govnih.govpnas.org

In facultative anaerobes like the denitrifying bacterium Thauera aromatica, the reduction of benzoyl-CoA is an ATP-dependent process. nih.govasm.orgresearchgate.netnih.gov The enzyme responsible, a class I benzoyl-CoA reductase, couples the difficult reduction of the aromatic ring to the hydrolysis of ATP, making the reaction energetically favorable. nih.govacs.orgresearchgate.net This enzyme is a complex iron-sulfur protein that utilizes a strong reductant, such as reduced ferredoxin, to transfer two electrons to benzoyl-CoA, yielding cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govnih.govresearchgate.net The estimated stoichiometry is the hydrolysis of 2 to 4 ATP molecules per two electrons transferred. nih.gov

In contrast, strictly anaerobic bacteria such as the iron-reducing bacterium Geobacter metallireducens and the fermenting syntroph Syntrophus aciditrophicus utilize an ATP-independent mechanism for benzoyl-CoA dearomatization. nih.govnih.govpnas.orgnih.govnih.gov These organisms possess a class II benzoyl-CoA reductase, which is a large, multi-subunit enzyme complex containing a tungsten-pterin cofactor. nih.govpnas.org This enzyme catalyzes the same two-electron reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA but without the direct involvement of ATP hydrolysis. nih.govpnas.orgnih.gov The ability to perform this reaction without ATP expenditure is a significant metabolic advantage for these organisms, which often live in energy-limited environments. nih.gov The steps following the formation of cyclohexa-1,5-diene-1-carbonyl-CoA appear to be identical in both facultative and strictly anaerobic bacteria. asm.org

Pathway Variants Across Different Anaerobic Microorganisms
Rhodopseudomonas palustris Variant Pathway

The facultative anaerobe Rhodopseudomonas palustris employs a variant of the benzoyl-CoA degradation pathway that distinguishes it from other well-studied bacteria like Thauera aromatica. asm.orgnih.govnih.gov In many bacteria, the cyclohexa-1,5-diene-1-carbonyl-CoA intermediate is hydrated. nih.gov However, in R. palustris, this intermediate undergoes a further two-electron reduction to yield cyclohex-1-ene-1-carboxyl-CoA. asm.orgnih.gov

This variant pathway is characterized by the presence of a 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase, an enzyme not found in the T. aromatica pathway. nih.gov The proposed sequence of reactions in R. palustris involves the initial ATP-dependent reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA. This is then reduced to cyclohex-1-ene-1-carboxyl-CoA. Evidence for this pathway includes the observation that R. palustris cells blocked in the later stages of benzoate degradation accumulate and excrete cyclohex-1-ene-1-carboxylate. nih.gov Subsequent steps involve the hydration of cyclohex-1-ene-1-carboxyl-CoA to 2-hydroxycyclohexane-1-carbonyl-CoA, a reaction that can be catalyzed by crotonase. nih.gov The pathway then proceeds through the action of 2-ketocyclohexanecarboxyl-CoA hydrolase, which catalyzes the ring cleavage. nih.gov

The key distinguishing feature of the R. palustris pathway is the reduction of the dienoyl-CoA intermediate rather than its hydration, highlighting the metabolic diversity in anaerobic aromatic degradation. nih.gov

Metabolism of Substituted Aromatic Compounds (e.g., Halogenated Benzoates, Methylbenzoates)

The degradation of substituted aromatic compounds, such as halogenated and methylated benzoates, also proceeds through the formation of corresponding substituted benzoyl-CoA analogues. The efficiency of the subsequent dearomatization step is highly dependent on the nature and position of the substituent on the aromatic ring.

The enzyme benzoyl-CoA reductase (BCR) is responsible for the initial reduction of benzoyl-CoA and its substituted analogues. The substrate specificity of this enzyme can significantly influence the range of aromatic compounds a bacterium can metabolize.

A study comparing the class I benzoyl-CoA reductases from Thauera aromatica (BCR_Tar_) and the more versatile Thauera chlorobenzoica (MBR_Tcl_) revealed significant differences in their ability to handle substituted benzoyl-CoAs. nih.gov MBR_Tcl_ exhibits a broader substrate range, particularly for meta- and para-substituted compounds, which are poor substrates for BCR_Tar_. nih.gov For instance, MBR_Tcl_ can readily convert 3-methyl- and 4-methyl-benzoyl-CoA, as well as 3-chloro- and 4-bromobenzoyl-CoA, while BCR_Tar_ shows limited or no activity with these para-substituted analogues. nih.gov

The regioselectivity of the reduction is also influenced by the substituent. With 3-methyl-benzoyl-CoA as the substrate, MBR_Tcl_ predominantly forms the 3-methyl-1,5-dienoyl-CoA isomer. nih.gov This regioselectivity is crucial for subsequent reactions, such as the reductive dehalogenation of 3-chloro-benzoyl-CoA, which proceeds via a 3-chloro-1,5-dienoyl-CoA intermediate. nih.gov

Table 1: Relative Specific Activities of Benzoyl-CoA Reductases with Substituted Benzoyl-CoA Analogues

SubstrateBCR_Tar_ Relative Specific Activity (%)MBR_Tcl_ Relative Specific Activity (%)
Benzoyl-CoA100100
3-Methyl-benzoyl-CoA130150
4-Methyl-benzoyl-CoA<120
3-Fluoro-benzoyl-CoA100100
4-Fluoro-benzoyl-CoA1530
3-Chloro-benzoyl-CoA1570
4-Bromo-benzoyl-CoA<110
4-Hydroxy-benzoyl-CoA<1<1

Intermediacy in Cyclohexane (B81311) Carboxylic Acid Metabolism

Cyclohexa-2,5-diene-1-carbonyl-CoA, or more accurately its isomer cyclohexa-1,5-diene-1-carbonyl-CoA, is also a key player in the metabolism of non-aromatic cyclic compounds like cyclohexane carboxylic acid, linking it to the degradation pathways of aromatic molecules.

Link to Aromatic Compound Degradation

In the strictly anaerobic, fermenting bacterium Syntrophus aciditrophicus, the pathways for benzoate and crotonate fermentation converge at the level of cyclohexa-1,5-diene-1-carbonyl-CoA. researchgate.netasm.org This bacterium can degrade benzoate to acetate (B1210297) and cyclohexane carboxylate. asm.org The enzymes involved in the later steps of cyclohexane carboxylate formation are also implicated in the reverse reactions during the fermentation of crotonate. researchgate.net This reversibility highlights a direct metabolic link between the degradation of aromatic compounds and the metabolism of cyclic alkanes.

Enzymatic studies in S. aciditrophicus have identified a cyclohex-1-ene-1-carboxyl-CoA (Ch1CoA)-forming cyclohexanecarboxyl-CoA (ChCoA) dehydrogenase and a cyclohexa-1,5-diene-1-carboxyl-CoA (Ch1,5CoA)-forming Ch1CoA dehydrogenase. asm.org These enzymes function in the oxidative direction to ultimately produce benzoyl-CoA from cyclohexane carboxylate, demonstrating the reversibility of the pathway.

Role in Crotonate and Benzoate Fermentation

During the fermentation of benzoate by S. aciditrophicus, benzoyl-CoA is reduced to cyclohexa-1,5-diene-1-carbonyl-CoA by a class II benzoyl-CoA reductase. researchgate.net In crotonate fermentation, this same intermediate is formed by reversing the reactions of the benzoyl-CoA degradation pathway. researchgate.net Therefore, cyclohexa-1,5-diene-1-carbonyl-CoA serves as a common intermediate in both fermentation processes, acting as an electron-accepting substrate for two consecutively operating acyl-CoA dehydrogenases that lead to the formation of cyclohexane carboxylate. researchgate.netasm.org This unique fermentation process underscores the central and versatile role of cyclohexa-1,5-diene-1-carbonyl-CoA in anaerobic metabolism.

Table of Compounds

Enzymes Catalyzing Formation of Cyclohexa-2,5-diene-1-carbonyl-CoA

The primary enzyme responsible for the synthesis of cyclohexa-1,5-diene-1-carbonyl-CoA is Benzoyl-CoA Reductase (BCR) . oup.comfrontiersin.org This enzyme catalyzes the reductive dearomatization of benzoyl-CoA, a central intermediate in the anaerobic metabolism of many monocyclic aromatic compounds. nih.govnih.gov The product of this reaction is cyclohexa-1,5-diene-1-carbonyl-CoA (also referred to as 1,5-dienoyl-CoA). researchgate.netnih.gov This transformation is a critical step, enabling the subsequent breakdown of the cyclic compound through pathways like beta-oxidation. oup.com

Benzoyl-CoA Reductase (BCR) is a complex oxidoreductase that belongs to the family of enzymes acting on CH-CH group donors. wikipedia.org It facilitates the two-electron reduction of the benzoyl-CoA aromatic ring. oup.com Based on their properties and evolutionary origins, BCRs are categorized into two distinct classes, which have likely evolved independently. nih.gov

Class I BCRs are predominantly found in facultative anaerobic bacteria, such as the denitrifying bacterium Thauera aromatica. nih.govnih.gov A defining characteristic of this class is its dependence on the hydrolysis of ATP to drive the energetically unfavorable reduction of the benzoyl-CoA ring. nih.govwikipedia.org The enzyme from Thauera aromatica (BCRTar) is a well-studied example and is a 170-kDa heterotetramer with an αβγδ-subunit architecture, encoded by the bcrABCD genes. nih.gov These enzymes are typically highly oxygen-labile. nih.gov The stoichiometry of the reaction involves the hydrolysis of approximately two ATP molecules for every molecule of benzoyl-CoA reduced. researchgate.netoup.comnih.gov Specifically, studies on a recombinant BCR from Thauera chlorobenzoica (MBRTcl) showed that 2.3 to 2.8 ATP molecules were hydrolyzed per two electrons transferred to benzoyl-CoA. nih.govnih.gov

Table 1: Properties of a Representative Class I Benzoyl-CoA Reductase (MBRTcl)

Property Description Source
Organism Thauera chlorobenzoica nih.govnih.gov
Subunit Architecture αβγδ nih.govnih.gov
Cofactors Three low-potential [4Fe-4S] clusters nih.govnih.gov
Oxygen Sensitivity Highly oxygen-labile nih.gov

| ATP Stoichiometry | 2.3–2.8 ATP hydrolyzed per 2e- transferred | nih.govnih.gov |

The mechanism of Class I BCRs is proposed to be analogous to the Birch reduction in organic chemistry. nih.govacs.orgnih.gov This enzymatic "Birch-like" mechanism involves a sequence of alternating single-electron transfers and protonation steps to reduce the aromatic ring. nih.govnih.govacs.org The process is initiated by the transfer of a first electron to the benzoyl-CoA substrate, forming a radical anion. nih.govacs.org This initial electron transfer is considered the rate-limiting step due to the high redox barrier of the aromatic ring. nih.govacs.org Following the first electron transfer, a proton is added, and this is followed by a second electron transfer and a second protonation to yield the final product, cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govresearchgate.net Evidence for this radical-based mechanism comes from kinetic studies and the detection of proton exchanges that suggest the formation of a radical intermediate during catalysis. nih.govnih.gov

The function of Class I BCRs is critically dependent on specific cofactors for energy coupling and electron transfer. oup.comacs.org

ATP: As mentioned, ATP hydrolysis is essential to overcome the large activation energy barrier of aromatic ring reduction. oup.comnih.gov The energy released from ATP hydrolysis is thought to induce conformational changes in the enzyme, which facilitates the transfer of electrons to the low-potential [4Fe-4S] clusters and ultimately to the benzoyl-CoA substrate. nih.govpnas.org The enzyme hydrolyzes ATP to ADP and inorganic phosphate. oup.comwikipedia.org

Ferredoxin: A low-potential ferredoxin serves as the physiological electron donor for the reaction. oup.comnih.gov This iron-sulfur protein provides the two electrons necessary for the reduction of benzoyl-CoA. researchgate.netoup.com

Iron-Sulfur Clusters: Class I BCRs contain multiple iron-sulfur clusters, specifically [4Fe-4S] clusters. nih.govnih.gov The enzyme from Thauera chlorobenzoica, for example, contains three such clusters. nih.gov These clusters are integral to the electron transfer chain within the enzyme, relaying electrons from the reduced ferredoxin to the active site where benzoyl-CoA is bound. nih.gov

In contrast to Class I enzymes, Class II Benzoyl-CoA Reductases are found in obligate anaerobes, such as the fermenting bacterium Syntrophus aciditrophicus and the sulfate-reducing Desulfosarcina cetonica. oup.comnih.govnih.gov The most significant difference is that Class II BCRs operate independently of ATP. oup.comresearchgate.net Instead of using ATP hydrolysis, these enzymes are proposed to drive the endergonic reduction of benzoyl-CoA through a mechanism called flavin-based electron bifurcation. nih.govresearchgate.net This process allows the enzyme to couple the exergonic oxidation of a low-potential electron donor to the endergonic reduction of benzoyl-CoA. researchgate.net Class II BCRs contain a tungstopterin cofactor at their active site, another key distinguishing feature from Class I enzymes. nih.govnih.gov

Class II BCRs are large, multi-subunit enzyme complexes. nih.gov The well-characterized Class II BCR from the iron-respiring bacterium Geobacter metallireducens is a 1-MDa complex composed of BamBCDEGHI subunits. nih.gov A similar complex, with a mass of approximately 950 kDa and a Bam[(BC)2DEFGHI]2 composition, was isolated from Desulfosarcina cetonica. nih.gov This complex architecture houses a remarkable array of cofactors required for its function.

Table 2: Subunit Composition and Cofactors of the Class II BCR Complex from Desulfosarcina cetonica

Component Quantity Putative Function Source
Subunits Bam[(BC)2DEFGHI]2 Forms the structural and catalytic core nih.gov
Tungsten-pterin (W-pterin) 4 Catalytic active site for benzoyl-CoA reduction nih.gov
Flavin Adenine (B156593) Dinucleotide (FAD) 6 Involved in flavin-based electron bifurcation nih.gov
Iron-Sulfur (FeS) Clusters 48 Electron transfer relay nih.gov
Selenocysteine 2 Component of the active site nih.gov

| Zinc (Zn) | 4 | Structural or regulatory role | nih.gov |

The BamB subunit is believed to contain the active site where benzoyl-CoA is reduced, featuring the tungstopterin cofactor. researchgate.net The other subunits (BamCDEFGHI) form the electron transfer chain that provides the low-potential electrons to the active site via flavin-based electron bifurcation. researchgate.net

Benzoyl-CoA Reductase (BCR)

Class II Benzoyl-CoA Reductases: ATP-Independence and Distinct Properties
Metal and Cofactor Analysis (e.g., W-pterins, Selenocysteine, FAD, FeS clusters)

The enzymatic machinery responsible for the metabolism of cyclohexa-2,5-diene-1-carbonyl-CoA involves a diverse array of metal and organic cofactors, highlighting the complex biochemistry of anaerobic aromatic compound degradation. Benzoyl-CoA reductases (BCRs), the key enzymes initiating this pathway, are broadly categorized into two classes, each with distinct cofactor requirements.

Class I BCRs , typically found in facultative anaerobes like Thauera aromatica, are ATP-dependent iron-sulfur proteins. nih.govoup.com The BCR from T. aromatica is a heterotetrameric enzyme containing approximately 10.8 ± 1.5 mol of iron and 10.5 ± 1.5 mol of acid-labile sulfur per mole of enzyme, organized into three [4Fe-4S] clusters. nih.govpnas.orgcapes.gov.br EPR and Mössbauer spectroscopy studies have been instrumental in characterizing these clusters. capes.gov.brnih.gov Some studies initially suggested the presence of both [2Fe-2S] and [4Fe-4S] clusters, but later work confirmed the presence of three [4Fe-4S] clusters. capes.gov.brnih.gov Additionally, a flavin or flavin-like compound has been detected in preparations of this enzyme. nih.gov The recombinant methylbenzoyl-CoA reductase (MBR) from Thauera chlorobenzoica also possesses an αβγδ-subunit architecture and contains three low-potential [4Fe-4S] clusters. nih.gov

Class II BCRs , found in strictly anaerobic bacteria such as the iron-reducing Geobacter metallireducens and the sulfate-reducing Desulfosarcina cetonica, are ATP-independent and feature a more complex cofactor composition. pnas.orgnih.gov These enzymes are tungsten (W)-containing proteins. The BamBC enzyme from G. metallireducens contains a tungsten-pterin cofactor, one [3Fe-4S] cluster, and three [4Fe-4S] clusters per αβ unit. pnas.org Similarly, the class II BCR complex from D. cetonica is a large metalloenzyme machinery containing four W-pterins, two selenocysteines, six flavin adenine dinucleotides (FAD), four zinc ions, and forty-eight FeS clusters. nih.gov The requirement for selenium and molybdenum for the growth of Desulfococcus multivorans on benzoate (B1203000) further suggests the involvement of selenocysteine- and molybdenum-containing proteins in its dearomatization process, which differs from the ATP-dependent Fe-S enzymes found in facultative anaerobes. nih.gov

Substrate Specificity and Kinetic Parameters of BCRs

Benzoyl-CoA reductases (BCRs) exhibit a range of substrate specificities and kinetic parameters, which vary between different classes of the enzyme and even among enzymes within the same class.

The Class I BCR from Thauera aromatica is highly specific for benzoyl-CoA, with an apparent Km value of 15 µM. nih.gov It shows little to no activity with the free acid, benzoate, or other aromatic compounds that are not CoA esters. nih.govoup.com However, it can reduce some analogs of benzoyl-CoA, such as fluoro, hydroxy, amino, and methyl-substituted derivatives, albeit at much lower rates. nih.gov The enzyme also displays ATP-dependent reductase activity towards hydroxylamine (B1172632) (Km 0.15 mM) and azide. nih.gov A notable characteristic of this enzyme is its ATPase activity in the absence of an oxidizable substrate. nih.gov The stoichiometry of the reaction is the hydrolysis of 2 to 4 ATP molecules per two electrons transferred to benzoyl-CoA. nih.gov The recombinant methylbenzoyl-CoA reductase (MBR) from Thauera chlorobenzoica shows a broader substrate preference than the T. aromatica BCR, particularly for meta- and para-substituted benzoyl-CoA analogs with methyl, chlorine, and bromine substituents. nih.gov

The Class II BCR from the obligate anaerobe Geobacter metallireducens was studied in the reverse reaction, the aromatization of cyclohexa-1,5-diene-1-carbonyl-CoA to benzoyl-CoA. This enzyme is highly specific for its substrate, with a Km of 24 ± 4 µM for cyclohexa-1,5-diene-1-carbonyl-CoA. pnas.org It did not show any conversion of other dienoyl-CoA or monoenoyl-CoA analogs. pnas.org

The following table summarizes the kinetic parameters for various BCRs.

EnzymeSource OrganismSubstrateKm (µM)Vmax or Specific ActivityNotes
Benzoyl-CoA Reductase (Class I)Thauera aromaticaBenzoyl-CoA150.55 µmol min-1 mg-1ATP-dependent
Benzoyl-CoA Reductase (Class I)Thauera aromaticaATP600--
Benzoyl-CoA Reductase (Class I)Thauera aromaticaHydroxylamine150-ATP-dependent
Methylbenzoyl-CoA Reductase (Class I)Thauera chlorobenzoicaBenzoyl-CoA--Preferentially dearomatizes meta- and para-substituted analogs
Benzoyl-CoA Reductase (Class II)Geobacter metallireducensCyclohexa-1,5-diene-1-carbonyl-CoA24 ± 4-Assayed in the reverse (aromatizing) direction

Enzymes Catalyzing Further Transformation of Cyclohexa-2,5-diene-1-carbonyl-CoA

Following the initial dearomatization of benzoyl-CoA, the resulting cyclohexa-1,5-diene-1-carbonyl-CoA undergoes further enzymatic transformations.

Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (Dienoyl-CoA Hydratase; EC 4.2.1.100)

This enzyme, also known as dienoyl-CoA hydratase, plays a crucial role in the anaerobic benzoate degradation pathway by catalyzing the hydration of the cyclic diene. qmul.ac.ukexpasy.orggenome.jpwikipedia.orgethz.chwikiwand.com

Reaction Catalyzed: Hydration to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA

Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase catalyzes the addition of a water molecule to one of the double bonds of cyclohexa-1,5-diene-1-carbonyl-CoA. nih.gov This hydration reaction yields 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. qmul.ac.ukexpasy.orggenome.jpwikipedia.orgnih.govnih.govasm.org This enzymatic step is a key part of the β-oxidation-like reaction series in the benzoyl-CoA degradation pathway. nih.govasm.org

Reversibility of the Reaction

The hydration reaction catalyzed by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase is reversible. nih.govasm.org Studies have shown that the enzyme can catalyze both the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA and the dehydration of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.gov The equilibrium of the reaction is approximately 1:1 between the substrate and the product. nih.govnih.gov

Specificity and Kinetic Constants

Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase exhibits high specificity for its cyclic substrate. The enzyme purified from Thauera aromatica is highly specific for cyclohexa-1,5-diene-1-carbonyl-CoA. nih.gov Similarly, the enzymes from Geobacter metallireducens and Syntrophus aciditrophicus specifically catalyze the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA and show no significant activity with cyclohex-1-ene-1-carbonyl-CoA or crotonyl-CoA. nih.govasm.org

The kinetic parameters for the hydratases from Geobacter metallireducens and Syntrophus aciditrophicus have been determined. For the enzyme from G. metallireducens, the apparent Km for cyclohexa-1,5-diene-1-carbonyl-CoA is 80 µM, and the Vmax is 350 µmol min-1 mg-1. nih.govasm.org The enzyme from S. aciditrophicus has a Km of 35 µM and a Vmax of 550 µmol min-1 mg-1 for the same substrate. nih.govasm.org

The following table provides a summary of the kinetic constants for these enzymes.

EnzymeSource OrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)
Cyclohexa-1,5-diene-1-carbonyl-CoA HydrataseGeobacter metallireducensCyclohexa-1,5-diene-1-carbonyl-CoA80350
Cyclohexa-1,5-diene-1-carbonyl-CoA HydrataseSyntrophus aciditrophicusCyclohexa-1,5-diene-1-carbonyl-CoA35550
Role in Anaerobic Degradation vs. Fermentative Pathways

The metabolism of cyclohexa-1,5-diene-1-carbonyl-CoA, an isomer of cyclohexa-2,5-diene-1-carbonyl-CoA, is central to the anaerobic breakdown of aromatic compounds, but its specific role diverges significantly between respiratory (degradative) and fermentative pathways. nih.govoup.com In both metabolic strategies, many aromatic compounds are channeled into the key intermediate benzoyl-CoA. oup.comnih.gov The subsequent fate of benzoyl-CoA and its derivatives distinguishes these pathways.

In anaerobic degradation, as observed in denitrifying bacteria like Thauera aromatica, the process is geared towards the complete oxidation of the aromatic substrate to CO2. nih.gov Benzoyl-CoA is first dearomatized by an ATP-dependent benzoyl-CoA reductase to form cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govasm.orgnih.gov This dienoyl-CoA then enters a series of β-oxidation-like reactions, starting with hydration, which ultimately leads to the hydrolytic cleavage of the alicyclic ring and its complete breakdown. nih.govnih.govnih.gov Here, cyclohexa-1,5-diene-1-carbonyl-CoA is a transient intermediate in a linear pathway aimed at mineralization of the carbon source.

Conversely, in fermentative pathways, such as those carried out by the strictly anaerobic bacterium Syntrophus aciditrophicus, cyclohexa-1,5-diene-1-carbonyl-CoA plays a crucial role as an electron acceptor in a dismutation reaction. nih.govresearchgate.net During the fermentation of benzoate, for instance, the substrate is disproportionated into acetate (B1210297) and cyclohexane (B81311) carboxylate. nih.govasm.org A portion of the benzoyl-CoA is oxidized through the benzoyl-CoA degradation pathway to generate ATP and reducing equivalents. researchgate.netasm.org To maintain redox balance in the absence of external electron acceptors, these reducing equivalents must be reoxidized. This is achieved by reducing another portion of the substrate. Cyclohexa-1,5-diene-1-carbonyl-CoA, formed from benzoyl-CoA by a class II benzoyl-CoA reductase, serves as a key intermediate that is subsequently reduced. nih.govresearchgate.netasm.org It is converted to cyclohex-1-ene-1-carbonyl-CoA and then to cyclohexanecarboxyl-CoA, effectively acting as an electron sink to regenerate oxidized cofactors. nih.govresearchgate.net Thus, in fermentation, cyclohexa-1,5-diene-1-carbonyl-CoA is part of a cyclical process to balance internal redox equivalents, leading to the formation of a reduced byproduct rather than complete oxidation. nih.gov

Cyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Oxidative Direction from Dienoyl-CoA)

Cyclohex-1-ene-1-carbonyl-CoA dehydrogenase (EC 1.3.8.10) is an enzyme involved in the metabolism of benzoyl-CoA derivatives. nih.govuniprot.org While its physiological role in the fermenting bacterium Syntrophus aciditrophicus is the reduction of cyclohexa-1,5-diene-1-carbonyl-CoA to cyclohex-1-ene-1-carbonyl-CoA, the enzyme is typically characterized by studying its activity in the oxidative direction. nih.govresearchgate.netnih.gov In this oxidative assay, it catalyzes the conversion of cyclohex-1-ene-1-carbonyl-CoA into cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govuniprot.org Studies have shown that the enzyme from S. aciditrophicus can also further convert the product, cyclohexa-1,5-diene-1-carbonyl-CoA, to benzoyl-CoA. nih.govnih.govuniprot.org This enzyme, along with cyclohexanecarboxyl-CoA dehydrogenase, is essential for the late steps of cyclohexane carboxylate formation during the fermentation of benzoate and crotonate in this organism. nih.govresearchgate.net

Cofactor Dependence (e.g., FAD)

Cyclohex-1-ene-1-carbonyl-CoA dehydrogenase is a flavoprotein, explicitly dependent on the cofactor Flavin Adenine Dinucleotide (FAD). nih.govresearchgate.netasm.orgnih.govcreative-enzymes.com The presence of FAD is essential for the enzyme's catalytic activity, facilitating the electron transfer required for the dehydrogenation (oxidation) or hydrogenation (reduction) of its substrates. nih.govchemwhat.com

Enzyme Characterization (e.g., molecular mass, subunit composition)

The cyclohex-1-ene-1-carbonyl-CoA dehydrogenase from Syntrophus aciditrophicus has been purified and characterized, both from the native organism and through heterologous expression in Escherichia coli. nih.govresearchgate.netnih.gov The enzyme has a native molecular mass of approximately 150 kDa. nih.govresearchgate.netnih.gov It is a homotetramer, composed of four identical subunits, each with a molecular mass in the range of 40 to 45 kDa. nih.govresearchgate.netnih.gov

Table 1: Characterization of Cyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from Syntrophus aciditrophicus

PropertyValueSource(s)
EC Number 1.3.8.10 uniprot.org
Native Molecular Mass ~150 kDa nih.govresearchgate.netnih.gov
Subunit Composition Homotetramer (4 identical subunits) nih.govresearchgate.netnih.gov
Subunit Molecular Mass 40-45 kDa nih.govresearchgate.netnih.gov
Cofactor Flavin Adenine Dinucleotide (FAD) asm.orgnih.govcreative-enzymes.comchemwhat.com
Physiological Reaction cyclohexa-1,5-diene-1-carbonyl-CoA + reduced electron acceptor → cyclohex-1-ene-1-carbonyl-CoA + oxidized electron acceptor nih.govresearchgate.net
Assayed Reaction (Oxidative) cyclohex-1-ene-1-carbonyl-CoA + oxidized electron acceptor → cyclohexa-1,5-diene-1-carbonyl-CoA + reduced electron acceptor nih.govuniprot.org

Molecular Biology and Genetics

Gene Clusters Encoding Metabolic Pathways (e.g., bam genes, mbd (B1208404) cluster)

The genes encoding the enzymes for the anaerobic benzoyl-CoA degradation pathway are typically organized into conserved gene clusters. These clusters ensure the coordinated synthesis of the necessary proteins for the multi-step metabolic process.

In several well-studied anaerobic bacteria, such as the iron-reducing Geobacter metallireducens and the syntrophic Syntrophus aciditrophicus, the genes for benzoyl-CoA metabolism are known as the bam genes (benzoic acid metabolism). nih.gov These genes encode the entire pathway from the activation of benzoate (B1203000) to benzoyl-CoA, its reductive dearomatization, and the subsequent β-oxidation-like reactions that lead to ring fission. nih.gov A proteomic analysis in G. metallireducens identified 44 benzoate-induced genes organized in two main clusters: one containing the bam genes for the upper benzoyl-CoA pathway and another for downstream β-oxidation reactions. nih.gov

The bam gene cluster includes:

bamY : Encodes benzoate-CoA ligase, which activates benzoate to benzoyl-CoA. nih.gov

Genes for Benzoyl-CoA Reductase (BCR) : This key enzyme catalyzes the dearomatization of benzoyl-CoA. Class I (ATP-dependent) BCRs, like that in Thauera aromatica, are complex enzymes typically encoded by four genes (bcrC, bcrB, bcrA, bcrD). nih.gov Class II BCRs, found in obligate anaerobes like G. metallireducens, are encoded by a different set of genes, including bamB. nih.gov

bamR : Encodes cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, which hydrates the dienoyl-CoA product of BCR to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.govresearchgate.net

bamQ : Encodes the 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase. researchgate.net

bamA : Encodes 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, the enzyme that catalyzes the hydrolytic ring cleavage, a committed step in the degradation pathway. nih.govresearchgate.net

Transcriptional Regulation of Genes Involved in Cyclohexa-2,5-diene-1-carbonyl-CoA Metabolism

The expression of the gene clusters for benzoyl-CoA degradation is tightly controlled to ensure that the enzymes are produced only when an aromatic substrate is available. This regulation occurs at the transcriptional level, often involving specific regulatory proteins that sense the presence of pathway intermediates.

In the denitrifying bacterium Thauera aromatica, the activity of cyclohexa-1,5-diene-1-carbonyl-CoA hydratase is specifically induced during anaerobic growth on benzoate, indicating that gene expression is regulated by the presence of the substrate. nih.gov Similarly, in G. metallireducens, a large set of bam genes is induced by benzoate. nih.gov

The regulation of these pathways can be complex. For example, in Alphaproteobacteria, the transcriptional regulator BadM has been identified within the genomic context of the anaerobic benzoyl-CoA degradation pathway. frontiersin.orgnih.gov In other systems, regulators from the XylR/DmpR family of transcriptional activators are involved. nih.gov These regulators typically bind to the promoter regions of the catabolic operons and activate transcription upon binding to an effector molecule, which is often an early intermediate of the pathway, such as benzoyl-CoA. nih.gov In some cases, two-component regulatory systems, consisting of a sensor kinase and a response regulator, are involved in sensing environmental cues and controlling the expression of degradation pathways. nih.gov

Heterologous Gene Expression and Characterization of Enzymes

To study the function of individual enzymes in the cyclohexa-2,5-diene-1-carbonyl-CoA metabolic pathway, researchers often employ heterologous gene expression. This technique involves cloning a specific gene from its native organism and expressing it in a well-characterized host, typically Escherichia coli. This allows for the production of large quantities of a single enzyme, which can then be purified and studied in detail.

This approach has been crucial for understanding the properties of enzymes that are difficult to isolate from their native sources, especially those from slow-growing or syntrophic anaerobes. For instance, the bamA genes from the obligate anaerobes Geobacter metallireducens and Syntrophus aciditrophicus were successfully expressed in E. coli. The purified enzymes were confirmed to be 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolases, demonstrating a common degradation pathway in both facultative and strict anaerobes.

Below is a table summarizing key enzymes from the benzoyl-CoA pathway that have been heterologously expressed and characterized.

GeneNative OrganismEnzyme ProductHost OrganismResearch Finding
bamA(Geo)Geobacter metallireducens6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolaseE. coliConfirmed the ring-cleavage function of the enzyme. nih.gov
bamA(Syn)Syntrophus aciditrophicus6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolaseE. coliDemonstrated a similar enzymatic function to its Geobacter homolog. researchgate.net
bamR(Geo)Geobacter metallireducensCyclohexa-1,5-diene-1-carbonyl-CoA hydrataseE. coliPurified and characterized the enzyme responsible for hydrating the dienoyl-CoA. nih.gov
bamR(Syn)Syntrophus aciditrophicusCyclohexa-1,5-diene-1-carbonyl-CoA hydrataseE. coliConfirmed the enzyme's role in the common benzoyl-CoA pathway. nih.gov
MBR(Tcl)Thauera chlorobenzoica3-methylbenzoyl-CoA reductaseE. coliEstablished a platform for expressing complex, oxygen-labile benzoyl-CoA reductases. nih.gov
ChCoA dehydrogenase geneSyntrophus aciditrophicusCyclohexanecarboxyl-CoA dehydrogenaseE. coliCharacterized an enzyme involved in the fermentation of benzoate.

This table is interactive. Click on the headers to sort.

Functional Markers for Aromatic Compound Degrading Anaerobes

The conserved nature of genes within the benzoyl-CoA pathway makes them excellent functional markers for detecting and quantifying anaerobic bacteria capable of degrading aromatic compounds in environmental samples. Unlike 16S rRNA gene analysis, which identifies microbial presence, functional gene markers provide direct evidence of the metabolic potential for a specific process.

The bamA gene , encoding the ring-cleaving 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, is an ideal biomarker. nih.gov It is a key enzyme in the central pathway, and its presence is indicative of the ability to degrade benzoyl-CoA. nih.govresearchgate.net Highly conserved regions of the bamA gene have allowed for the design of degenerate PCR primers that can amplify this gene from a wide range of anaerobic bacteria, including those under denitrifying, iron-reducing, sulfate-reducing, and fermentative conditions. nih.govnih.govkarger.com

The bamA gene has been successfully used as a marker to:

Assess the diversity of anaerobic aromatic-degrading communities in various environments, from contaminated aquifers to pristine soils. nih.gov

Monitor the presence and activity of these bacteria in petroleum reservoirs. researchgate.net

Track the microbial response during bioremediation efforts.

Other genes in the pathway, such as those for benzoyl-CoA reductase (bcr and bamB), are also used as functional markers to differentiate between facultative and obligate anaerobes. nih.govkarger.com The combined application of assays targeting different functional genes provides a more comprehensive picture of the anaerobic degradation potential within a microbial community. nih.gov

Microbiological and Ecological Significance

Occurrence in Diverse Anaerobic Bacteria

The metabolic pathway involving cyclohexa-1,5-diene-1-carbonyl-CoA is not confined to a single group of microorganisms but is found across a wide range of physiologically diverse anaerobic bacteria. nih.gov This includes facultative anaerobes, such as denitrifying bacteria, as well as obligate anaerobes like iron-reducing bacteria, sulfate-reducing bacteria, and fermenting bacteria. nih.govresearchgate.net In these varied microorganisms, many aromatic compounds are initially converted to the central intermediate, benzoyl-coenzyme A (CoA). nih.gov Subsequently, benzoyl-CoA is dearomatized to form cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govresearchgate.net

The enzyme responsible for the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, a crucial subsequent step in the pathway, has been identified and characterized in several of these bacteria, providing strong evidence for the widespread nature of this metabolic route. nih.govasm.org

Denitrifying Bacteria: The denitrifying bacterium Thauera aromatica is a well-studied model organism for the anaerobic degradation of aromatic compounds. nih.govnih.gov In this bacterium, the metabolism of benzoate (B1203000) proceeds via benzoyl-CoA, which is then reduced by an ATP-dependent benzoyl-CoA reductase to form cyclohexa-1,5-diene-1-carbonyl-CoA. researchgate.netdocumentsdelivered.com The enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, which catalyzes the next step, was first detected and purified from T. aromatica grown anaerobically on benzoate. nih.gov

Iron-Reducing Bacteria: The iron-reducing bacterium Geobacter metallireducens is also capable of degrading aromatic compounds through a pathway involving cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govresearchgate.net Studies have demonstrated the presence of cyclohexa-1,5-diene-1-carbonyl-CoA hydratase activity in cell extracts of G. metallireducens grown on benzoate, and the gene responsible for this enzyme has been identified and characterized. asm.orgdocumentsdelivered.com

Sulfate-Reducing Bacteria: Evidence for the operation of this pathway in sulfate-reducing bacteria comes from studies on Desulfococcus multivorans. researchgate.netasm.org Benzoate-induced cyclohexa-1,5-diene-1-carbonyl-CoA hydratase activity has been measured in cell extracts of this organism, indicating that it also utilizes this pathway for the anaerobic metabolism of aromatic acids. nih.gov

Fermenting Bacteria: The fermenting bacterium Syntrophus aciditrophicus degrades benzoate through a pathway where cyclohexa-1,5-diene-1-carboxyl-CoA is a key intermediate. nih.govresearchgate.net This organism can dismutate benzoate to acetate (B1210297) and cyclohexane (B81311) carboxylate. researchgate.net Research has shown that the formation of cyclohexa-1,5-diene-1-carboxyl-CoA likely results from the reductive dearomatization of benzoyl-CoA by an ATP-independent class II benzoyl-CoA reductase. nih.gov The presence and activity of the subsequent enzymes in the pathway have been confirmed in S. aciditrophicus. nih.govresearchgate.netasm.org

The following table summarizes the specific activities of cyclohexa-1,5-diene-1-carbonyl-CoA hydratase in different anaerobic bacteria grown on benzoate.

Bacterial SpeciesType of Anaerobic RespirationSpecific Activity of Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (µmol min⁻¹ mg⁻¹ of protein)
Geobacter metallireducensIron-Reducing0.15
Syntrophus aciditrophicusFermenting0.12
Desulfococcus multivoransSulfate-Reducing0.08
Thauera aromaticaDenitrifyingActivity induced on benzoate

Data sourced from Peters et al., 2007. nih.govasm.org

Contribution to Anaerobic Bioremediation of Aromatic Contaminants

The metabolic pathway involving cyclohexa-1,5-diene-1-carbonyl-CoA is fundamental to the natural attenuation and engineered bioremediation of environments contaminated with aromatic compounds. Aromatic compounds, such as benzene (B151609), toluene, and benzoate, are common pollutants found in soil and groundwater resulting from industrial activities and fuel spills. Under anoxic conditions, which often prevail in contaminated subsurface environments, the anaerobic degradation by microorganisms is a crucial process for their removal.

The conversion of various aromatic pollutants converges on the central intermediate benzoyl-CoA, which is then funneled into the degradation pathway initiated by the formation of cyclohexa-1,5-diene-1-carbonyl-CoA. nih.gov The ability of diverse anaerobic bacteria, including denitrifiers, sulfate-reducers, and iron-reducers, to utilize this pathway highlights its importance in a range of contaminated settings with differing electron acceptor availability. For instance, in an environment where nitrate (B79036) is present, denitrifying bacteria like Thauera aromatica can play a significant role in breaking down aromatic contaminants. nih.gov In deeper, more reduced zones, sulfate- and iron-reducing bacteria take over this critical function. nih.gov

The characterization of the enzymes and genes involved in this pathway, such as cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, provides valuable biomarkers for assessing the bioremediation potential of a contaminated site. nih.govasm.org Detecting these genes in environmental samples can indicate the presence of a microbial community capable of anaerobically degrading aromatic pollutants.

Role in Carbon Cycling in Anoxic Environments

The anaerobic degradation of aromatic compounds is a vital component of the global carbon cycle, particularly in anoxic environments where a significant portion of the Earth's organic carbon is processed. Aromatic compounds are naturally abundant, derived from the anaerobic decomposition of plant material, particularly lignin. The breakdown of these complex aromatic polymers releases simpler aromatic monomers that can then be metabolized by bacteria.

The pathway involving cyclohexa-1,5-diene-1-carbonyl-CoA represents a key mechanism by which the aromatic ring, a chemically stable structure, is broken down without the use of oxygen. wikipedia.org Microorganisms employing this pathway channel the carbon from these aromatic compounds into central metabolism, ultimately converting it to cell biomass and, in the case of respiration, carbon dioxide, or in fermentation, to products like acetate. nih.govnih.gov The syntrophic partnerships, such as that observed with Syntrophus aciditrophicus, which ferments benzoate in concert with a hydrogen-consuming partner, are crucial for the complete mineralization of aromatic compounds to methane (B114726) and carbon dioxide in methanogenic environments. researchgate.netasm.org This interplay between different microbial guilds, linked by intermediates like cyclohexa-1,5-diene-1-carbonyl-CoA, ensures the continuous cycling of carbon in anoxic sediments, wetlands, and aquifers.

Methodological Approaches in Research

Enzymatic Assays for Activity Determination

The quantification of enzyme activity is fundamental to understanding the kinetics and regulation of the metabolic pathways involving cyclohexa-2,5-diene-1-carbonyl-CoA. Two primary methods are widely employed: spectrophotometric assays and High-Performance Liquid Chromatography (HPLC)-based analysis.

Spectrophotometric assays offer a continuous and convenient way to measure the activity of enzymes that catalyze reactions involving cyclohexa-2,5-diene-1-carbonyl-CoA. A notable example is the assay for cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, an enzyme that catalyzes the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.govnih.gov The development of a convenient spectrophotometric assay for this enzyme was a significant step forward in its characterization. nih.govnih.gov

These assays often rely on the change in absorbance resulting from the consumption of a substrate or the formation of a product. For instance, the activity of some enzymes can be monitored by following the reduction of artificial electron acceptors. In other cases, the release of Coenzyme A (CoASH) during an enzymatic reaction can be detected using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoASH to produce a colored product that absorbs light at a wavelength of 412 nm. nih.gov Alternatively, the consumption of a substrate like acetoacetyl-CoA can be monitored at 300 nm. nih.gov

A summary of spectrophotometric methods used in the study of enzymes related to cyclohexa-2,5-diene-1-carbonyl-CoA is presented in Table 1.

Enzyme/ReactionPrincipleWavelength (nm)Reference
Cyclohexa-1,5-diene-1-carbonyl-CoA hydrataseMonitoring substrate/product concentration changeNot specified nih.govnih.gov
Coenzyme A (CoASH) releaseReaction with DTNB412 nih.gov
Acetoacetyl-CoA consumptionDirect monitoring of substrate decrease300 nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of cyclohexa-2,5-diene-1-carbonyl-CoA and its related metabolites. This method is particularly valuable for analyzing complex mixtures from enzymatic assays or cell extracts. nih.govresearchgate.netresearchgate.net

HPLC-based analysis allows for the direct measurement of substrate consumption and product formation over time, providing a detailed picture of the reaction progress. For example, the time-dependent dehydration of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA has been successfully monitored using HPLC with UV detection at 260 nm. researchgate.netresearchgate.net This approach is also crucial for determining the substrate specificity of enzymes by testing their activity against a range of potential substrates. researchgate.net

The separation is typically achieved on a reversed-phase column, such as a C18 column, with a suitable mobile phase, often a gradient of acetonitrile (B52724) in an aqueous buffer. thermofisher.comepa.gov The separated compounds are then detected by a UV detector at a wavelength where the compounds of interest have significant absorbance.

In vitro Enzyme Purification and Characterization

To gain a deep understanding of the enzymes involved in the metabolism of cyclohexa-2,5-diene-1-carbonyl-CoA, they must be purified to homogeneity and their biochemical properties characterized. This process typically involves the overexpression of the target enzyme in a heterologous host, followed by a series of chromatographic steps to isolate the enzyme from other cellular proteins. researchgate.netasm.orgnih.gov

Once purified, the enzymes are characterized in terms of their molecular weight, subunit composition, and kinetic parameters. For instance, cyclohexa-1,5-diene-1-carbonyl-CoA hydratases from various bacteria have been purified and shown to be highly specific for their substrate. nih.govasm.org The enzyme from Thauera aromatica was found to be a 28 kDa protein. nih.gov In Syntrophus aciditrophicus, two dehydrogenases involved in the metabolism of related compounds were characterized as having a native molecular mass of 150 kDa and being composed of 40-45 kDa subunits containing flavin adenine (B156593) dinucleotide (FAD) as a cofactor. researchgate.net

The kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. For example, the cyclohexa-1,5-diene-1-carbonyl-CoA hydratases from Geobacter metallireducens and Syntrophus aciditrophicus were found to have K_m values of 80 µM and 35 µM for cyclohexa-1,5-diene-1-carbonyl-CoA, respectively, with corresponding V_max values of 350 and 550 µmol min⁻¹ mg⁻¹. researchgate.net

A summary of the properties of some characterized enzymes related to cyclohexa-2,5-diene-1-carbonyl-CoA metabolism is provided in Table 2.

EnzymeSource OrganismMolecular Weight (kDa)Subunit CompositionKinetic Parameters (for cyclohexa-1,5-diene-1-carbonyl-CoA)Reference
Cyclohexa-1,5-diene-1-carbonyl-CoA hydrataseThauera aromatica28MonomerNot specified nih.gov
Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamR_Geo)Geobacter metallireducensNot specifiedNot specifiedK_m = 80 µM, V_max = 350 µmol min⁻¹ mg⁻¹ researchgate.net
Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamR_Syn)Syntrophus aciditrophicusNot specifiedNot specifiedK_m = 35 µM, V_max = 550 µmol min⁻¹ mg⁻¹ researchgate.net
Cyclohex-1-ene-1-carboxyl-CoA dehydrogenaseSyntrophus aciditrophicus150 (native)40-45 kDa subunitsNot a substrate researchgate.net
Cyclohexa-1,5-diene-1-carboxyl-CoA-forming Ch1CoA dehydrogenaseSyntrophus aciditrophicus150 (native)40-45 kDa subunitsNot specified researchgate.net

Enzymatic Synthesis of Cyclohexa-2,5-diene-1-carbonyl-CoA and Derivatives for Research

The availability of pure cyclohexa-2,5-diene-1-carbonyl-CoA and its derivatives is essential for a wide range of research applications, including their use as substrates in enzymatic assays and as standards in analytical methods. Chemical synthesis of these compounds can be challenging, making enzymatic synthesis an attractive alternative. nih.gov

Cyclohexa-1,5-diene-1-carbonyl-CoA can be synthesized enzymatically from benzoyl-CoA using the enzyme benzoyl-CoA reductase. asm.orgnih.gov This reaction is a key step in the anaerobic degradation of benzoate (B1203000). Another enzymatic route involves the dehydration of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, catalyzed by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase. researchgate.netresearchgate.net The products of these enzymatic reactions can then be purified, often using preparative HPLC, to obtain the desired compound in high purity. asm.org

Genetic Techniques: Gene Cloning, Expression, and Mutagenesis

Genetic techniques are indispensable for studying the enzymes and pathways involved in cyclohexa-2,5-diene-1-carbonyl-CoA metabolism. These methods allow for the identification, isolation, and manipulation of the genes encoding the relevant enzymes. asm.orgnih.govnih.govoup.comsci-hub.se

A common approach is to clone the gene of interest from the source organism and express it in a heterologous host, such as Escherichia coli. asm.orgnih.govoup.commdpi.com This allows for the production of large quantities of the enzyme for purification and characterization, overcoming the limitations of low enzyme abundance in the native organism. For example, the genes for cyclohexa-1,5-diene-1-carbonyl-CoA hydratase from Geobacter metallireducens and Syntrophus aciditrophicus have been successfully cloned and expressed in E. coli. asm.org

Site-directed mutagenesis is another powerful tool used to investigate the structure-function relationships of these enzymes. By systematically changing specific amino acid residues in the enzyme, researchers can identify those that are critical for substrate binding, catalysis, and regulation.

Proteomic and Transcriptomic Analyses

Proteomic and transcriptomic analyses provide a global view of the cellular response to the presence of aromatic compounds that are metabolized via the cyclohexa-2,5-diene-1-carbonyl-CoA pathway. These systems-level approaches allow for the simultaneous analysis of thousands of proteins and gene transcripts, respectively. nih.govfrontiersin.orgnih.gov

Transcriptomics, often performed using techniques like RNA-seq, reveals which genes are upregulated or downregulated under specific growth conditions. For instance, studies have shown that the genes involved in the benzoyl-CoA pathway are induced when bacteria are grown on benzoate. researchgate.net

Proteomics, typically using mass spectrometry-based methods, identifies the proteins that are actually present in the cell at a given time. Proteomic studies of bacteria grown on aromatic compounds have identified the enzymes of the benzoyl-CoA degradation pathway, confirming their role in this metabolic process. asm.org For example, a proteomic study of Geobacter metallireducens grown on benzoate led to the identification of several enzymes involved in the conversion of benzoyl-CoA. frontiersin.org These analyses can also reveal the induction of stress-related proteins, indicating the cellular challenges associated with metabolizing these compounds. nih.gov

The integration of transcriptomic and proteomic data provides a more complete understanding of how the metabolism of cyclohexa-2,5-diene-1-carbonyl-CoA is regulated at both the gene and protein levels.

Isotope Exchange Studies for Mechanistic Insights

Isotope exchange studies are a powerful tool for probing reaction mechanisms, allowing researchers to trace the path of atoms and understand the dynamics of bond-forming and bond-breaking events. This technique involves the use of isotopically labeled substrates, where one or more atoms are replaced by a heavier, non-radioactive isotope (e.g., deuterium, ¹³C, ¹⁸O). By analyzing the distribution of these isotopes in the products and intermediates, detailed insights into the reaction's stereochemistry and the nature of transient species can be obtained.

Despite the utility of this method, a thorough search of scientific databases and literature reveals no specific application of isotope exchange studies to investigate the properties and transformations of cyclohexa-2,5-diene-1-carbonyl-CoA. The focus of research in this area has predominantly been on the cyclohexa-1,5-diene-1-carbonyl-CoA isomer. This compound is a well-established intermediate in the anaerobic degradation of aromatic compounds, and its enzymatic conversions have been characterized using various biochemical and spectroscopic methods.

The absence of data from isotope exchange studies on cyclohexa-2,5-diene-1-carbonyl-CoA means that a detailed, experimentally verified understanding of its reaction mechanisms at the atomic level is currently unavailable. Such studies would be invaluable in confirming its potential role as a metabolic intermediate, elucidating the enzymatic machinery involved in its synthesis and further metabolism, and understanding the stereochemical course of these reactions.

Future research employing isotopically labeled precursors could shed light on whether cyclohexa-2,5-diene-1-carbonyl-CoA is a transient intermediate in known metabolic pathways or if it participates in novel biochemical transformations. Until such studies are conducted and published, a comprehensive analysis based on this specific methodological approach remains speculative.

Q & A

Basic: What are the established synthesis methods for cyclohexa-2,5-diene-1-carbonyl-CoA, and how do anaerobic conditions affect its stability?

Answer:
Cyclohexa-2,5-diene-1-carbonyl-CoA is synthesized via the succinimidyl ester method, where free carboxylic acids react with CoA under controlled conditions. Critical steps include:

  • Anaerobic synthesis : Conducted in a glove box to prevent spontaneous oxidation to aromatic derivatives, as aerobic conditions promote unwanted side reactions .
  • Purification : Use of reverse-phase HPLC or affinity chromatography to isolate the CoA ester.
  • Stability assessment : Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for CoA derivatives) and confirm structural integrity with LC-MS.
    Anaerobic conditions are essential to preserve the diene structure, as oxygen exposure leads to irreversible aromatization, altering reactivity in downstream enzymatic assays .

Basic: Which spectroscopic techniques are most effective for characterizing cyclohexa-2,5-diene-1-carbonyl-CoA?

Answer:

  • NMR spectroscopy :
    • 1H/13C NMR : Assigns double-bond geometry and detects diene conjugation (e.g., chemical shifts at δ 5.5–6.5 ppm for protons on conjugated dienes) .
    • HSQC/DEPT : Resolves quaternary carbons and methylene groups in the cyclohexadienyl moiety .
  • Mass spectrometry : High-resolution LC-MS (ESI or MALDI) confirms molecular weight (e.g., [M+H]+ ≈ 900–950 Da for CoA derivatives) and fragmentation patterns.
  • UV spectroscopy : Absorbance at 260 nm (CoA moiety) and 230–240 nm (diene conjugation) provides rapid quantification .

Advanced: How does cyclohexa-2,5-diene-1-carbonyl-CoA function as an intermediate in benzoyl-CoA reductase pathways?

Answer:
In anaerobic microbial metabolism, benzoyl-CoA reductase (BCR) catalyzes the ATP-dependent reduction of benzoyl-CoA to cyclohexa-2,5-diene-1-carbonyl-CoA. Key steps include:

  • Isomerization : The diene intermediate undergoes 1,5-dienoyl-CoA hydratase-mediated isomerization to cyclohexa-1,5-diene-1-carbonyl-CoA, enabling further reduction .
  • Electron transfer : Dithionite or reduced ferredoxin serves as electron donors, with MgATP hydrolysis driving conformational changes in BCR .
  • Artifact mitigation : Use of strict anaerobic conditions and rapid quenching (liquid N2) prevents non-enzymatic hydration/oxidation, which produces artifacts like 6-hydroxy-2-ene derivatives .

Advanced: How can researchers resolve contradictions in reported isomerization pathways of cyclohexa-2,5-diene-1-carbonyl-CoA?

Answer:
Contradictions often arise from:

  • Non-enzymatic hydration : Trace water or oxygen in assays generates artificial products (e.g., 6-hydroxy-2-ene derivatives), misattributed to enzymatic activity. Mitigation involves rigorous drying of solvents and isotopic labeling (e.g., D2O controls) .
  • Isomer specificity : Use 1,5-dienoyl-CoA hydratase knockout strains or inhibitors (e.g., iodoacetamide) to distinguish enzymatic vs. spontaneous isomerization .
  • Kinetic modeling : Time-resolved stopped-flow spectroscopy quantifies isomerization rates under varying pH and temperature to validate proposed mechanisms .

Intermediate: What enzyme activity assays are used to study the metabolism of cyclohexa-2,5-diene-1-carbonyl-CoA?

Answer:

  • Benzoyl-CoA reductase (BCR) assay :
    • Electron donors : Dithionite or NADPH coupled with ferredoxin.
    • Detection : Monitor NADPH oxidation at 340 nm or H2 production via gas chromatography .
  • 1,5-Dienoyl-CoA hydratase assay :
    • Substrate : Cyclohexa-1,5-diene-1-carbonyl-CoA.
    • Detection : UV-Vis tracking of diene-to-monoene conversion (Δλ = 240–260 nm) .
  • Inhibitor studies : Use site-directed mutants (e.g., BCR α-subunit variants) to probe active-site residues involved in ATP coupling .

Advanced: What are the kinetic parameters (Km, Vmax) of enzymes interacting with cyclohexa-2,5-diene-1-carbonyl-CoA?

Answer:

  • BCR kinetics :
    • Km (benzoyl-CoA) : ~20–50 µM under saturating ATP/dithionite .
    • Vmax : 5–10 nmol/min/mg protein, pH-dependent with optima at 7.5–8.0 .
  • 1,5-Dienoyl-CoA hydratase :
    • Km (cyclohexa-1,5-diene-1-carbonyl-CoA) : 10–30 µM, inhibited by iodoacetate (Ki = 5 µM) .
  • Experimental design : Use progress curve analysis and global fitting (e.g., DynaFit) to account for substrate depletion and product inhibition .

Advanced: How does cyclohexa-2,5-diene-1-carbonyl-CoA degrade into phenolic derivatives, and what are the implications for pathway engineering?

Answer:
Under acidic or aerobic conditions, the diene undergoes:

  • Protonation : Carbonyl oxygen protonation forms a cyclohexadienyl cation intermediate .
  • Aromatization : Cation rearrangement expels CoA-SH, yielding phenolic compounds (e.g., 4-hydroxybenzoate) via non-enzymatic pathways .
  • Mitigation in bioreactors : Maintain neutral pH and anaerobic atmospheres to prevent aromatic byproduct accumulation, which inhibits downstream enzymes like dienoyl-CoA hydratases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.